N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
MMV011259 is a compound identified through the Malaria Box initiative, which aims to discover new antimalarial drugs. This compound has shown promising activity against the malaria parasite Plasmodium falciparum, making it a potential candidate for further drug development .
Preparation Methods
The synthetic routes and reaction conditions for MMV011259 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Chemical Reactions Analysis
MMV011259 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
MMV011259 has several scientific research applications:
Chemistry: It is used as a reference compound in studies related to antimalarial drug development.
Biology: It is used to study the biological pathways and mechanisms involved in malaria infection.
Medicine: It has potential therapeutic applications in the treatment of malaria.
Industry: It can be used in the development of new antimalarial drugs and formulations .
Mechanism of Action
The mechanism of action of MMV011259 involves its interaction with specific molecular targets in the malaria parasite. It disrupts the metabolic pathways essential for the parasite’s survival, leading to its death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with pyrimidine metabolism .
Comparison with Similar Compounds
MMV011259 is unique compared to other similar compounds due to its specific activity against Plasmodium falciparum. Similar compounds include:
- MMV000563
- MMV006188
- MMV006820
- MMV007875
- MMV008294 These compounds also show antimalarial activity but may differ in their potency, mechanism of action, and side effect profiles .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5/c1-8-4-9(2)6-11(5-8)20-12-7-10(3)19-14-21-13(15(16,17)18)22-23(12)14/h4-7,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINUBRUVZASSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=NC(=NN23)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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